physical and chemical properties of 1,2-dinitronaphthalene
physical and chemical properties of 1,2-dinitronaphthalene
The following technical guide provides an in-depth analysis of 1,2-dinitronaphthalene, designed for researchers and drug development professionals.
Structural Isomerism, Synthesis, and Physicochemical Characterization
Executive Summary
1,2-Dinitronaphthalene (1,2-DNN) is a rare structural isomer of the dinitronaphthalene family, distinct from the commercially dominant 1,5- and 1,8-isomers produced via direct nitration. Its vicinal nitro groups create significant steric strain, influencing its reactivity, spectral signature, and metabolic fate. While less common in bulk industrial applications, 1,2-DNN serves as a critical intermediate in the synthesis of specialized heterocyclic compounds (e.g., benzo[g]quinoxalines) and provides a model system for studying steric inhibition of resonance in polynitro aromatics. This guide outlines its specific properties, "pure-isomer" synthesis strategies, and reactivity profiles relevant to pharmaceutical and materials research.
Chemical Identity & Molecular Architecture[1]
| Parameter | Data |
| IUPAC Name | 1,2-Dinitronaphthalene |
| CAS Registry Number | 24934-47-2 |
| Molecular Formula | C₁₀H₆N₂O₄ |
| Molecular Weight | 218.17 g/mol |
| SMILES | [O-]c1ccc2ccccc2c1[O-] |
| Structural Feature | Vicinal substitution pattern (positions 1,[1]2) induces torsion between nitro groups and the naphthalene plane, reducing conjugation compared to 1,5- or 1,8-isomers. |
Physicochemical Profile
Unlike the high-melting 1,5-isomer (216°C), 1,2-DNN exhibits a lower melting point due to the destabilizing steric repulsion between the adjacent nitro groups.
| Property | Value / Description | Notes/Context |
| Appearance | Brownish to pale yellow needles | Recrystallized from ethanol [1].[2][3] |
| Melting Point | 158–159 °C | Significantly lower than 1,5-DNN (216°C) and 1,8-DNN (172°C) due to steric strain [1]. |
| Solubility | Soluble in acetone, benzene, glacial acetic acid; sparingly soluble in ethanol; insoluble in water. | Typical lipophilic nitro-PAH profile. |
| Crystal Habit | Monoclinic (predicted) | Tends to form needles upon slow cooling from alcohol. |
| Spectral Signature | IR: Strong asymmetric NO₂ stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹. NMR: Distinct low-symmetry aromatic pattern (unlike centrosymmetric 1,5-DNN). | Lack of symmetry simplifies differentiation from 1,5/1,8 mixtures. |
Synthesis & Purification Protocols
Critical Note: Direct nitration of naphthalene yields a mixture dominated by 1,8-DNN (~60%) and 1,5-DNN (~35%).[4] The 1,2-isomer cannot be efficiently isolated from this mixture. The authoritative synthesis requires a directed approach via diazonium chemistry.
Primary Route: Modified Sandmeyer Reaction
This protocol ensures regiospecificity by starting from an amine with the correct substitution pattern.
Precursor: 2-Nitro-1-naphthylamine (or 1-nitro-2-naphthylamine).
Protocol Steps:
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Diazotization: Dissolve 2-nitro-1-naphthylamine in glacial acetic acid and concentrated sulfuric acid. Cool to <20°C. Add nitrosylsulfuric acid (generated in situ from sodium nitrite and H₂SO₄) to generate the diazonium salt.
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Precipitation: Precipitate the diazonium sulfate by adding dry ether at 0°C. This isolates the reactive intermediate from the acidic media.
-
Nitro-Deamination (Sandmeyer): Treat the isolated diazonium salt with a "Cupro-Cupri Sulfite" catalyst (copper(II) sulfate + sodium sulfite) in the presence of excess sodium nitrite. The copper complex catalyzes the displacement of the N₂⁺ group by the nitrite ion (NO₂⁻).
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Purification: The crude product precipitates as a brown solid. Purify by recrystallization from aqueous ethanol to yield golden/brownish needles (MP: 158°C) [2].
Synthesis Pathway Diagram
The following diagram illustrates the logic flow from precursor to pure isomer, contrasting it with the "dirty" direct nitration route.
Caption: Comparative synthesis pathways. The direct route (red) fails to yield 1,2-DNN, necessitating the regiospecific Sandmeyer route (green/blue).
Chemical Reactivity & Derivatization
1,2-DNN is an "activated" naphthalene. The nitro groups are strong electron-withdrawing groups (EWG), making the ring susceptible to nucleophilic attack and facilitating reduction.
A. Selective Reduction
Complete reduction yields 1,2-diaminonaphthalene, a precursor for perimidines and benzo[g]quinoxalines.
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Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.
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Application: The resulting diamine reacts with 1,2-dicarbonyls to form heterocyclic dyes and pharmaceutical scaffolds.
B. Nucleophilic Aromatic Substitution (S_NAr)
Due to the ortho positioning, the nitro group at position 1 is sterically crowded and out of plane, making it more labile than in isolated isomers.
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Reaction: Treatment with methoxide (NaOMe) or amines can displace one nitro group (usually at C1 due to steric relief) to form 1-methoxy-2-nitronaphthalene or corresponding nitro-amines.
Reactivity Flowchart
Caption: Primary reactivity modes of 1,2-DNN: Reduction to diamines (left) and Nucleophilic Substitution (right).
Safety & Toxicology
As a polynitro aromatic hydrocarbon, 1,2-DNN requires strict handling protocols.
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Mutagenicity: Like many nitro-PAHs, 1,2-DNN is a suspected mutagen. Metabolic reduction (via nitroreductases) generates N-hydroxyarylamines, which can form DNA adducts.
-
Handling:
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P280: Wear protective gloves/protective clothing/eye protection.
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Storage: Store in a cool, dry place away from strong reducing agents and bases.
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Explosivity: While less sensitive than TNT, dinitronaphthalenes are energetic materials. Avoid shock, friction, or high heat.
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References
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Encyclopedia of Explosives and Related Items. (Volume 8). Patr 2700. Picatinny Arsenal. (Lists 1,2-DNN properties: MP 158°C, brownish needles).[5] 5
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Organic Syntheses. 1,4-Dinitronaphthalene (Procedure Note 6 mentions 1,2-DNN synthesis from 2-nitro-1-naphthylamine). Org. Synth. 1948, 28,[6] 52. 3[3][6]
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PubChem Compound Summary. 1,2-Dinitronaphthalene (CAS 24934-47-2).[5][7] National Center for Biotechnology Information. Link
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BenchChem Technical Guide. Dinitronaphthalene Compounds: History, Synthesis, and Properties. (General isomer data and nitration pathways). 8
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